molecular formula C22H21N3O4 B14937222 N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B14937222
M. Wt: 391.4 g/mol
InChI Key: RKJRBFRTNYIOAZ-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features an indole moiety and a phthalimide structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves the reaction of tryptamine with a phthalimide derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-dependent enzymes and inhibit their activity. Additionally, the compound may interact with neurotransmitter receptors in the brain, influencing neurological pathways .

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be compared to other indole derivatives, such as:

The uniqueness of this compound lies in its combination of the indole and phthalimide structures, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C22H21N3O4/c1-29-11-10-25-21(27)17-7-6-14(12-18(17)22(25)28)20(26)23-9-8-15-13-24-19-5-3-2-4-16(15)19/h2-7,12-13,24H,8-11H2,1H3,(H,23,26)

InChI Key

RKJRBFRTNYIOAZ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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